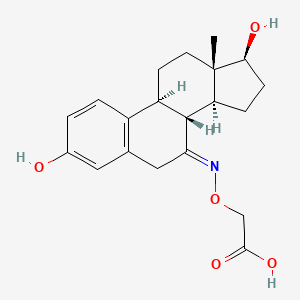
6-(O-Carboxymethyl)oximinoestradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(O-Carboxymethyl)oximinoestradiol is a modified form of the natural hormone estradiol. It incorporates functional groups that enhance its biological properties and usability in research and therapeutic contexts . The molecular formula of this compound is C₂₀H₂₅NO₅, and it has a molecular weight of 359.42 .
Chemical Reactions Analysis
6-(O-Carboxymethyl)oximinoestradiol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-(O-Carboxymethyl)oximinoestradiol has a range of applications across various fields:
Pharmaceuticals: It is used in the development of drugs that target estrogen receptors.
Chemical Research: It serves as a biochemical tool in proteomics research.
Material Science: It is utilized in the study of steroidal structures and their modifications.
Biomedical Research: It aids in understanding the biological effects of modified hormones.
Environmental Science: It is used in studies related to hormone disruption in the environment
Mechanism of Action
The mechanism of action of 6-(O-Carboxymethyl)oximinoestradiol involves its interaction with estrogen receptors. The incorporation of the oximino and carboxymethyl groups enhances its binding affinity and selectivity for these receptors. This interaction triggers a cascade of molecular events that modulate gene expression and cellular functions .
Comparison with Similar Compounds
6-(O-Carboxymethyl)oximinoestradiol is unique due to its modified structure, which provides enhanced biological properties compared to other estradiol derivatives. Similar compounds include:
Estradiol: The natural hormone with a steroidal structure.
Estrone: Another naturally occurring estrogen with a similar structure but different biological activity.
Estriol: A weaker estrogen compared to estradiol and estrone, often used in hormone replacement therapy.
These compounds share a common steroidal backbone but differ in their functional groups and biological activities.
Biological Activity
6-(O-Carboxymethyl)oximinoestradiol is a derivative of estradiol, a crucial hormone involved in numerous biological processes. This compound has garnered attention for its potential biological activities, particularly in the context of estrogenic effects, receptor interactions, and therapeutic applications. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is characterized by the addition of a carboxymethyl oxime group at the 6-position of the estradiol structure. This modification can influence its solubility, receptor binding affinity, and overall biological activity.
The biological activity of this compound is primarily mediated through its interaction with estrogen receptors (ER), specifically ERα and ERβ. These interactions can lead to various downstream effects, including:
- Gene Expression Modulation : Activation or inhibition of genes regulated by estrogen.
- Cell Proliferation : Influence on the growth of estrogen-responsive tissues.
- Signal Transduction Pathways : Activation of pathways such as MAPK and PI3K/Akt involved in cell survival and proliferation.
Estrogenic Activity
Research indicates that this compound exhibits estrogenic properties comparable to those of estradiol itself. This is evidenced by its ability to stimulate the secretion of amyloid precursor protein (sAPPα) in neuronal cells, which is associated with neuroprotective effects and cognitive function .
Neuroprotective Effects
In vitro studies have demonstrated that this compound can enhance neuronal survival and promote neurogenesis through ER-mediated pathways. For instance, it has been shown to stimulate MAPK activity in human umbilical vein endothelial cells, which is crucial for vascular health .
Data Table: Comparative Biological Activity
| Compound | Estrogen Receptor Binding Affinity | Neuroprotective Effect | Other Notable Activities |
|---|---|---|---|
| Estradiol | High | Yes | Regulates reproductive functions |
| This compound | Moderate | Yes | Stimulates sAPPα secretion |
| β-Estradiol 6-(O-carboxymethyl)oxime | Moderate | Yes | Involved in ELISA assays |
Case Studies
- Effect on Neuronal Cells : A study investigated the impact of this compound on primary rat cortical neurons. The results indicated increased sAPPα secretion, suggesting potential benefits in cognitive health and Alzheimer's disease prevention .
- Colorectal Cancer Lines : In colorectal cancer cell lines, this compound was tested for its effect on MutL homolog 1 (MLH1), a critical player in DNA mismatch repair. The findings suggested that it could modulate MLH1 expression, indicating potential therapeutic implications for cancer treatment .
- NMDAR Currents : Research also evaluated the effect of this compound on N-methyl-D-aspartate receptor (NMDAR) currents in female dorsal root ganglion neurons. The results showed that it could influence synaptic transmission and plasticity, highlighting its role in pain modulation .
Properties
Molecular Formula |
C20H25NO5 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[(E)-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C20H25NO5/c1-20-7-6-14-13-3-2-12(22)8-11(13)9-16(21-26-10-18(24)25)19(14)15(20)4-5-17(20)23/h2-3,8,14-15,17,19,22-23H,4-7,9-10H2,1H3,(H,24,25)/b21-16+/t14-,15+,17+,19-,20+/m1/s1 |
InChI Key |
PRQOHWPUWFGHPM-AXRWFTAESA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)/C(=N/OCC(=O)O)/CC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(=NOCC(=O)O)CC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















